1-isopentyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
Properties
IUPAC Name |
3,7,9-trimethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-9(2)6-7-21-14-16-12-11(20(14)8-10(3)17-21)13(22)19(5)15(23)18(12)4/h9H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGNFXBHCATTGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent groups, fusion positions, or heterocyclic components. Key comparisons are outlined below:
Substituent Variations
Physicochemical Properties
- Lipophilicity : The isopentyl group confers higher logP compared to isopropyl or methyl analogs, suggesting improved membrane permeability .
- Thermal Stability : Methylated derivatives (e.g., 1,3,4,9-tetramethyl) exhibit higher melting points (>300°C) due to crystalline packing .
- Solubility : Chlorophenyl-substituted analogs show reduced aqueous solubility but enhanced organic solvent compatibility .
Key Research Findings
Synthetic Flexibility: Triazino-purinediones are synthesized via cyclocondensation or diazonium salt reactions, enabling modular substitution .
Structure-Activity Relationships (SAR) :
- Alkyl vs. Aryl Substituents : Branched alkyl chains (e.g., isopentyl) improve bioavailability, while aryl groups (e.g., 4-chlorophenyl) enhance target binding .
- Methylation Effects : Methyl groups at positions 3, 7, and 9 stabilize the purinedione core, reducing metabolic degradation .
Notes
- Synthesis Challenges : Intramolecular cyclization steps often require precise temperature control to avoid byproducts .
- Solubility Limitations : Hydrophobic substituents necessitate formulation optimization for clinical use .
- Future Directions : Computational modeling (e.g., molecular docking) could predict target affinity for the isopentyl derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
